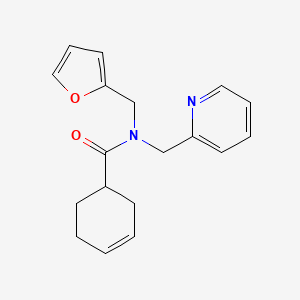

N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)cyclohex-3-enecarboxamide

Description

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)cyclohex-3-ene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c21-18(15-7-2-1-3-8-15)20(14-17-10-6-12-22-17)13-16-9-4-5-11-19-16/h1-2,4-6,9-12,15H,3,7-8,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHFZWYFXSJOTAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)N(CC2=CC=CC=N2)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)cyclohex-3-enecarboxamide typically involves the following steps:

Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

Introduction of the furan and pyridine moieties: These groups can be introduced via nucleophilic substitution reactions using appropriate furan and pyridine derivatives.

Formation of the carboxamide group: This step involves the reaction of the substituted cyclohexene with an amine derivative to form the carboxamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)cyclohex-3-enecarboxamide can undergo various chemical reactions, including:

Oxidation: The furan and pyridine rings can be oxidized under appropriate conditions.

Reduction: The cyclohexene ring can be reduced to a cyclohexane ring.

Substitution: The furan and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring could yield a furanone derivative, while reduction of the cyclohexene ring would yield a cyclohexane derivative.

Scientific Research Applications

Research into the biological activity of N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)cyclohex-3-enecarboxamide has revealed several promising applications:

- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis in tumor cells, making it a candidate for further development in cancer therapy .

- Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains, suggesting potential use as an antimicrobial agent. This is particularly relevant in the context of rising antibiotic resistance .

- Neuroprotective Effects : There is emerging evidence that this compound may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Case Studies

Several case studies have been conducted to explore the efficacy and application of this compound:

Case Study 1: Anticancer Efficacy

A recent study assessed the anticancer properties of this compound against breast cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving cell cycle arrest and apoptosis being elucidated through flow cytometry analysis .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as a lead compound for new antimicrobial agents .

Case Study 3: Neuroprotection

Research exploring neuroprotective effects involved in vitro assays using neuronal cell cultures exposed to oxidative stress. The findings suggested that treatment with this compound significantly reduced neuronal death and oxidative damage markers .

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)cyclohex-3-enecarboxamide would depend on its specific application. For example, if used as a drug, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)cyclohexane-1-carboxamide: Similar structure but with a cyclohexane ring instead of a cyclohexene ring.

N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzamide: Similar structure but with a benzene ring instead of a cyclohexene ring.

Uniqueness

N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)cyclohex-3-enecarboxamide is unique due to the presence of both furan and pyridine moieties attached to a cyclohexene ring, which can impart specific chemical and biological properties not found in similar compounds.

Biological Activity

N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)cyclohex-3-enecarboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound exhibits inhibitory activity against certain enzymes involved in metabolic pathways, which may lead to altered cellular functions.

- Receptor Modulation : It has been shown to modulate receptor activity, particularly those associated with neurotransmission and inflammation.

Antimicrobial Activity

Research indicates that the compound displays significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Anticancer Activity

The compound has also been evaluated for anticancer properties. Preliminary studies suggest that it induces apoptosis in cancer cell lines through the activation of caspase pathways.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12 |

| MCF-7 | 15 |

| A549 | 10 |

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study published in the Journal of Medicinal Chemistry reported that this compound exhibited potent antibacterial activity against multidrug-resistant strains of Staphylococcus aureus. The study highlighted the compound's potential as a lead for developing new antibiotics. -

Case Study on Anticancer Properties :

In a research article from Cancer Research, the compound was tested on various cancer cell lines. The results indicated that it significantly inhibited cell proliferation and induced apoptosis in HeLa cells, suggesting its potential as an anticancer agent.

Q & A

Q. What are the common synthetic routes for N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)cyclohex-3-enecarboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via reductive amination or condensation reactions. For example, reductive amination of furan-2-carbaldehyde with a pyridylmethylamine derivative (e.g., pyridin-2-ylmethylamine) in the presence of a reducing agent like sodium cyanoborohydride is a viable route . Alternatively, condensation reactions under acidic or alkaline conditions using cyclohex-3-enecarboxylic acid chloride with furan-2-ylmethylamine and pyridin-2-ylmethylamine may yield the target compound. Optimization of solvent (e.g., dichloromethane or methanol), temperature (20–60°C), and stoichiometric ratios of reactants is critical for maximizing yield (typically 60–85%) .

Q. Which structural characterization techniques are most reliable for confirming the stereochemistry of the cyclohexene moiety?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemistry. Using SHELXL for refinement, bond lengths and angles can be validated against the Cambridge Structural Database (CSD) to ensure accuracy . For dynamic analysis, nuclear Overhauser effect spectroscopy (NOESY) NMR can identify spatial proximities between protons on the cyclohexene ring and adjacent substituents .

Q. How can researchers screen for preliminary biological activity of this compound?

- Methodological Answer : High-throughput screening (HTS) assays targeting TRPM8 ion channels (relevant to pain management) are recommended, given structural similarities to sulfonamide derivatives with confirmed TRPM8 antagonism . Fluorescence-based calcium influx assays using HEK293 cells expressing TRPM8 can quantify inhibition potency (IC₅₀). Parallel serum albumin binding studies (via ultrafiltration or equilibrium dialysis) assess pharmacokinetic properties .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported biological activity data?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can predict binding modes to TRPM8 or other targets. For instance, conflicting IC₅₀ values may arise from variations in assay conditions (e.g., pH, temperature). Free energy perturbation (FEP) calculations can quantify the impact of protonation states or solvation effects on binding affinity . Cross-validate computational results with mutagenesis studies (e.g., alanine scanning of TRPM8 binding pockets) .

Q. What strategies optimize the synthetic route for scalability while minimizing byproducts?

- Methodological Answer : Employ design of experiments (DoE) to assess the impact of catalysts (e.g., Pd/C for hydrogenation), solvent polarity, and reaction time on yield and purity. For example, replacing iron powder (used in nitro reduction) with catalytic hydrogenation reduces metal residues and improves scalability . Liquid chromatography-mass spectrometry (LC-MS) monitors intermediate stability, while green chemistry principles (e.g., microwave-assisted synthesis) enhance efficiency .

Q. How can crystallographic data resolve discrepancies in proposed tautomeric forms of the carboxamide group?

- Methodological Answer : High-resolution SC-XRD (≤1.0 Å) combined with Hirshfeld surface analysis distinguishes tautomers by mapping electron density around the carboxamide moiety. Compare C=O and N-H bond lengths with CSD entries (e.g., average C=O: 1.23 Å; N-H: 1.01 Å) to confirm tautomeric dominance . Temperature-dependent crystallography (100–300 K) further evaluates thermal effects on tautomer stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.